An In-Depth Technical Guide to Methyl 2-bromo-4-formylbenzoate (CAS 90484-52-9): Properties, Synthesis, and Applications
An In-Depth Technical Guide to Methyl 2-bromo-4-formylbenzoate (CAS 90484-52-9): Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of Methyl 2-bromo-4-formylbenzoate, a trifunctional aromatic building block of significant interest to researchers in synthetic chemistry, drug discovery, and materials science. By dissecting its core properties, reactivity, and synthetic utility, this document serves as a critical resource for professionals seeking to leverage this versatile intermediate in their research and development programs.
Core Physicochemical and Spectroscopic Properties
Methyl 2-bromo-4-formylbenzoate is a strategically substituted benzene ring, offering three distinct functional groups—a methyl ester, an aldehyde, and an aryl bromide—for sequential and orthogonal chemical transformations. Its physical and chemical characteristics are foundational to its application in complex molecular synthesis.
Data Presentation: Key Properties
| Property | Value | Source(s) |
| CAS Number | 90484-52-9 | [1][2] |
| Molecular Formula | C₉H₇BrO₃ | [2][3][4] |
| Molecular Weight | 243.06 g/mol | [2][5][6] |
| Appearance | Off-white waxy solid | [2] |
| Melting Point | 42 - 46 °C | [2] |
| Purity (Commercial) | ≥95% - >98% | [1][2] |
| SMILES | COC(=O)C1=C(Br)C=C(C=O)C=C1 | [3][4] |
| InChIKey | HVGRXTUWUNHKJB-UHFFFAOYSA-N | [3] |
Predicted Spectroscopic Signatures
While specific experimental spectra are not widely published, the structure of Methyl 2-bromo-4-formylbenzoate allows for the confident prediction of its key spectroscopic features, which are crucial for reaction monitoring and characterization.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals: a sharp singlet for the methyl ester protons (-OCH₃) around 3.9 ppm, a singlet for the aldehyde proton (-CHO) deshielded to approximately 10.0 ppm, and three aromatic protons exhibiting a complex splitting pattern consistent with a 1,2,4-trisubstituted ring.
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¹³C NMR: The carbon spectrum will feature characteristic peaks for the ester carbonyl (~165 ppm), the aldehyde carbonyl (~191 ppm), the methyl ester carbon (~52 ppm), and six distinct aromatic carbon signals, including the carbon attached to the bromine atom.
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong carbonyl stretching vibrations for the ester (around 1720-1730 cm⁻¹) and the aldehyde (around 1700-1710 cm⁻¹). Aromatic C-H and aldehyde C-H stretching bands would also be visible.
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Mass Spectrometry (MS): The mass spectrum is expected to display a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[3][4]
Reactivity and Synthetic Potential
The synthetic value of Methyl 2-bromo-4-formylbenzoate lies in the differential reactivity of its three functional groups. This allows for a programmed, step-wise elaboration of the molecular scaffold, making it a powerful intermediate.
Caption: Key reactive sites on Methyl 2-bromo-4-formylbenzoate.
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The Aldehyde Group: This group is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. It readily undergoes reactions such as reductive amination to form secondary or tertiary amines, Wittig reactions to generate alkenes, and various condensation reactions (e.g., Claisen-Schmidt) to build more complex carbon skeletons.[7][8]
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The Aryl Bromide: The bromine atom is an exceptional functional group for transition metal-catalyzed cross-coupling reactions.[9] This is arguably its most powerful feature for drug development professionals. It enables the construction of bi-aryl systems (Suzuki coupling), the introduction of vinyl groups (Heck coupling), the formation of C-N bonds (Buchwald-Hartwig amination), and the creation of C-C triple bonds (Sonogashira coupling). These reactions are cornerstones of modern medicinal chemistry.[9]
-
The Methyl Ester: The ester group can be easily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, providing another point for modification, such as amide bond formation via coupling with amines. It can also be reduced to a primary alcohol.[7][8]
The strategic placement of these groups allows for a high degree of synthetic control. For instance, a palladium-catalyzed coupling can be performed on the aryl bromide while leaving the aldehyde and ester untouched, and vice-versa.
Synthesis and Experimental Protocols
Proposed Synthesis: Fischer Esterification
Caption: Workflow for the synthesis of Methyl 2-bromo-4-formylbenzoate.
Experimental Protocol: Synthesis via Esterification
Causality: This protocol utilizes a classic Fischer esterification. Methanol serves as both the solvent and the reactant. A strong acid catalyst, like sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it toward nucleophilic attack by methanol. The reaction is driven to completion by using a large excess of methanol.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-4-formylbenzoic acid (1.0 eq).
-
Reagents: Add anhydrous methanol (20-30 mL per gram of acid) to the flask, followed by a catalytic amount of concentrated sulfuric acid (approx. 2-3 mol%).
-
Reaction: Heat the mixture to reflux (approximately 65-70 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to yield the pure Methyl 2-bromo-4-formylbenzoate.
Applications in Research and Drug Development
Methyl 2-bromo-4-formylbenzoate is not an end-product but a versatile intermediate. Its trifunctional nature allows for the construction of complex molecular architectures relevant to pharmaceuticals and functional materials.
Workflow: Sequential Functionalization
The true power of this reagent is demonstrated in multi-step synthetic sequences where each functional group is addressed in turn.
Caption: Hypothetical synthesis using sequential reactions.
This sequential approach is highly valuable in constructing libraries of related compounds for structure-activity relationship (SAR) studies. For example, by varying the boronic acid (R¹) in Step 1 and the amine (R²) in Step 2, a diverse array of analogs can be rapidly synthesized from a single, common intermediate. Its utility mirrors that of related compounds like Methyl 4-formylbenzoate, which is used in synthesizing intermediates for drugs like Telmisartan and α-glucosidase inhibitors.[8]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of Methyl 2-bromo-4-formylbenzoate is paramount. The GHS hazard classifications for closely related isomers provide a strong basis for assessing its potential risks.[5][12]
GHS Hazard Information (Inferred from Isomers)
| Hazard Class | Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[5][12] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[5][12] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[5][12] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[5][12] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[13][14]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][15]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.[6][14]
-
Spill Response: In case of a spill, avoid generating dust. Dampen the solid material with a suitable solvent like ethanol and transfer it to a sealed container for disposal.[7]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[13]
Conclusion
Methyl 2-bromo-4-formylbenzoate (CAS 90484-52-9) is a highly valuable, multifunctional building block for advanced organic synthesis. The strategic arrangement of its aldehyde, aryl bromide, and methyl ester functionalities provides chemists with a powerful tool for the controlled, sequential construction of complex molecules. Its primary application lies in serving as a versatile intermediate in the discovery and development of new pharmaceuticals and functional materials. A thorough understanding of its reactivity, combined with stringent adherence to safety protocols, will enable researchers to fully exploit its synthetic potential.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. Retrieved from [Link]
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Chem-Supply. (2018). Safety Data Sheet - SODIUM HYPOCHLORITE Solution. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-bromo-4-formylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-bromo-2-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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Univar Solutions. (2024). Sodium Hypochlorite - SAFETY DATA SHEET. Retrieved from [Link]
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PubChemLite. (n.d.). Methyl 4-bromo-2-formylbenzoate (C9H7BrO3). Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]
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Chemos GmbH & Co. KG. (2022). Safety Data Sheet: Sodium hypochlorite solution 1% active chlorine. Retrieved from [Link]
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ResearchGate. (2025). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Retrieved from [Link]
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